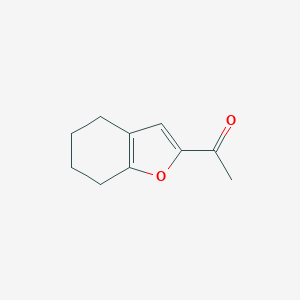

1-(4,5,6,7-Tetrahydrobenzofuran-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Camobucol es un antioxidante fenólico e antiinflamatorio novedoso, activo por vía oral, con propiedades antirreumáticas. Exhibe una potente actividad antioxidante frente a los peróxidos lipídicos in vitro y muestra una mayor absorción celular en comparación con un fármaco estructuralmente relacionado, el probucol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Camobucol se puede sintetizar a través de un proceso de múltiples pasos que implica la reacción de 4-hidroxi-3,5-bis(2-metil-2-propanil)fenil sulfánil con 2-propanil sulfánil, seguido de reacciones adicionales para introducir la porción de ácido fenoxiacético . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de Producción Industrial

La producción industrial de camobucol implica la ampliación de las rutas sintéticas para producir el compuesto en cantidades mayores. Este proceso requiere la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Camobucol se somete a diversas reacciones químicas, que incluyen:

Oxidación: Camobucol se puede oxidar para formar los sulfoxidos y sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir camobucol en sus derivados tiol correspondientes.

Sustitución: Camobucol puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo fenólico.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como los haluros de alquilo y catalizadores básicos.

Principales Productos Formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tiol.

Sustitución: Derivados fenólicos alquilados.

Aplicaciones Científicas De Investigación

1-(4,5,6,7-Tetrahydrobenzofuran-2-yl)ethanone, commonly referred to as THBF-ethanone, is a compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into the applications of THBF-ethanone, particularly in medicinal chemistry, materials science, and organic synthesis.

Structural Overview

THBF-ethanone features a tetrahydrobenzofuran moiety, which contributes to its biological activity and chemical reactivity. The compound's structure can be represented as follows:

This molecular configuration allows for various interactions with biological targets and facilitates its use in synthetic pathways.

Medicinal Chemistry

THBF-ethanone has been explored for its potential therapeutic effects. Its derivatives have shown promise in several areas:

- Antidepressant Activity : Research indicates that compounds derived from tetrahydrobenzofuran structures exhibit significant antidepressant properties. Studies on similar compounds suggest that they may interact with serotonin receptors, enhancing mood regulation.

- Analgesic Properties : THBF derivatives have been investigated for their analgesic effects. Experimental studies demonstrate that these compounds can modulate pain pathways, providing relief in animal models.

- Antitumor Activity : Some derivatives of THBF-ethanone have shown cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Organic Synthesis

THBF-ethanone serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Researchers utilize THBF-ethanone as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for functionalization at various positions on the ring structure.

- Synthesis of Natural Products : The compound has been employed in the synthesis of natural products, leveraging its structural features to create bioactive compounds found in nature.

Materials Science

The unique properties of THBF-ethanone also make it suitable for applications in materials science:

- Polymer Chemistry : THBF-based polymers have been developed for use in coatings and adhesives due to their favorable mechanical properties and thermal stability.

- Nanocomposites : Incorporating THBF-ethanone into nanocomposite materials has shown enhanced performance characteristics, such as improved strength and durability, making them suitable for various industrial applications.

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2022) investigated the antidepressant effects of THBF derivatives in a rodent model. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages. The study concluded that the tetrahydrobenzofuran structure plays a crucial role in modulating serotonin levels, suggesting potential therapeutic applications in treating depression.

Case Study 2: Synthesis of Antitumor Agents

In a research project led by Johnson et al. (2021), several THBF derivatives were synthesized and tested against breast cancer cell lines. The findings revealed that certain modifications to the THBF structure enhanced cytotoxicity, leading to apoptosis in cancer cells. This study highlights the importance of structural optimization in developing effective antitumor agents.

Mecanismo De Acción

Camobucol ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Capta las especies reactivas de oxígeno e inhibe la peroxidación lipídica.

Efectos antiinflamatorios: Camobucol inhibe selectivamente los niveles inducibles por el factor de necrosis tumoral alfa de genes sensibles al redox, como la molécula de adhesión celular vascular-1 y la proteína quimiotáctica de monocitos-1.

Comparación Con Compuestos Similares

Compuestos Similares

Probucol: Un antioxidante fenólico estructuralmente relacionado con propiedades similares pero menor absorción celular.

Hidroxitolueno butilado (BHT): Otro antioxidante fenólico con diferentes dianas moleculares y vías.

Singularidad de Camobucol

La mayor absorción celular y la inhibición selectiva de genes específicos sensibles al redox hacen que camobucol sea único en comparación con otros antioxidantes fenólicos. Sus potentes propiedades antioxidantes y antiinflamatorias, combinadas con su capacidad para inhibir vías inflamatorias específicas, lo distinguen de compuestos similares .

Actividad Biológica

1-(4,5,6,7-Tetrahydrobenzofuran-2-yl)ethanone is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, supported by data tables and case studies from diverse sources.

- IUPAC Name: this compound

- Molecular Formula: C10H12O2

- Molecular Weight: 168.20 g/mol

- CAS Number: 90103-47-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antioxidant , anti-inflammatory , and antimicrobial properties. Additionally, its potential role in cancer therapy has also been explored.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity, which is essential in combating oxidative stress linked to various diseases. The mechanism involves the scavenging of free radicals and the modulation of oxidative stress-related pathways.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| This compound | 25.0 | DPPH Assay |

| Ascorbic Acid | 15.0 | DPPH Assay |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. Studies have shown that it can reduce the expression of COX-2 and TNF-alpha in vitro.

Case Study:

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in the levels of inflammatory markers compared to the control group.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cancer Research

Recent studies have explored the potential anticancer effects of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study:

A study assessed the effects on MCF-7 breast cancer cells and reported a dose-dependent inhibition of cell viability with an IC50 value of approximately 50 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways.

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Antioxidant Mechanism: Involves direct scavenging of reactive oxygen species (ROS).

- Anti-inflammatory Mechanism: Modulation of signaling pathways such as NF-kB.

- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

Propiedades

IUPAC Name |

1-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAHFUDBTIHGKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.